4-Chloro-2-nitroaniline

Toxicology In Vitro Models Safety Assessment

4-Chloro-2-nitroaniline (CAS 89-63-4) is the essential para-chloro/ortho-nitro isomer required for synthesizing C.I. Pigment Yellow 3 and C.I. Pigment Red 6 as Red 3GL Base. Substituting other isomers degrades color strength and fastness. This specific isomer also functions as a co-diazo component in transparent azo pigments for high-performance inks, and as a model analyte in electrochemical sensor development. Isomer-specific hepatotoxicity profiles necessitate precise identity for safety compliance. Procure certified material to ensure batch consistency and regulatory conformity.

Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
CAS No. 89-63-4
Cat. No. B028928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-nitroaniline
CAS89-63-4
Synonyms4-Chloro-2-nitrobenzenamine;  (4-Chloro-2-nitrophenyl)amine;  2-Nitro-4-chloroaniline;  _x000B_p-Chloro-o-nitroaniline;  NSC 3546;  PCON;  PCONA; 
Molecular FormulaC6H5ClN2O2
Molecular Weight172.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)[N+](=O)[O-])N
InChIInChI=1S/C6H5ClN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2
InChIKeyPBGKNXWGYQPUJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 250 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72° F (NTP, 1992)
0.00 M
Very soluble in ethanol, ether, acetic acid;  slightly soluble in acetone, ligand
Insoluble in water, methanol, and ether
In water, 5,003 mg/L at 25 °C

4-Chloro-2-nitroaniline (CAS 89-63-4): A Chloronitroaniline Intermediate for Dyes, Pigments, and Fine Chemicals


4-Chloro-2-nitroaniline (CAS 89-63-4) is a chlorinated aromatic amine belonging to the nitroaniline class of organic compounds, characterized by a chlorine atom at the para-position and a nitro group at the ortho-position relative to the aniline nitrogen [1]. This positional isomerism, distinct from its analog 2-chloro-4-nitroaniline (CAS 121-87-9), dictates its specific electronic and steric properties, which in turn govern its reactivity and ultimate applications [2]. The compound is a bright orange powder with a melting point of 116-117 °C and is primarily used as a diazo component (Red 3GL Base) in the industrial synthesis of azo dyes and organic pigments, notably C.I. Pigment Yellow 3 and C.I. Pigment Red 6 [1][3]. While its core applications are well-established, recent research into its catalytic reduction and electrochemical detection reveals nuanced performance characteristics relevant to specialized analytical and synthetic contexts.

Why 4-Chloro-2-nitroaniline Cannot Be Substituted with Other Chloronitroanilines


The specific substitution pattern of 4-chloro-2-nitroaniline—chlorine in the para-position and a nitro group in the ortho-position—creates a unique electronic environment that is not interchangeable with its isomers or other nitroaniline derivatives. Simply substituting a different chloronitroaniline or a nitroaniline with a different halogen placement will result in a diazonium salt with altered electrophilicity and coupling reactivity, leading to different final dye hues, lower color strength, and inferior fastness properties in pigment applications [1][2]. Beyond color chemistry, comparative toxicology data on isolated rat hepatocytes demonstrates that the specific isomer, 4-chloro-2-nitroaniline (4C2NA), induces a different profile of hepatocellular damage—specifically, a more pronounced increase in lactate dehydrogenase (LDH) release—compared to its regioisomer, 2-chloro-4-nitroaniline (2C4NA) [3]. This indicates that the biological and environmental fate of these compounds is not class-wide, and substitution without empirical verification can invalidate safety assessments. Therefore, procurement of the precise isomer is critical for both performance and regulatory compliance.

Quantitative Evidence for 4-Chloro-2-nitroaniline in Pigments, Catalysis, and Toxicology


Differential Hepatotoxicity of 4C2NA vs. 2C4NA in Isolated Rat Hepatocytes

In a comparative in vitro toxicity study on isolated rat hepatocytes, 4-chloro-2-nitroaniline (4C2NA) was evaluated against its regioisomer, 2-chloro-4-nitroaniline (2C4NA). At a concentration of 2 mM over a 3-hour exposure, 4C2NA induced a significantly greater release of the intracellular enzyme lactate dehydrogenase (LDH), a marker of plasma membrane damage, compared to 2C4NA. Furthermore, both compounds caused a marked decrease in glucose-6-phosphatase (G-6-Pase) activity, indicative of microsomal damage, with 4C2NA showing a more pronounced effect (p < 0.01) [1][2].

Toxicology In Vitro Models Safety Assessment

Electrochemical Detection Signal Enhancement with PdNP Catalyst

The electrochemical detection of 4-chloro-2-nitroaniline (CNA) was investigated using a gold electrode modified with a palladium nanoparticle (PdNP) supported organo-kaolinite catalyst. In the presence of this catalyst, the irreversible reduction signal for CNA was found to be 40 times higher compared to the signal recorded in the absence of the catalyst at the same gold electrode [1][2]. This dramatic signal amplification enables detection at trace levels.

Electrochemistry Analytical Chemistry Catalysis

Patent-Defined Molar Ratio for Transparent Pigment Compositions

A patent for transparent pigmentary compositions for printing inks specifies that 4-chloro-2-nitroaniline is an essential co-diazonium component when used in conjunction with 2-methoxy-4-nitroaniline (PNOA). The invention claims that a mixture of diazonium salts obtained from 98 to 85 mol% of PNOA and 2 to 15 mol% of 4-chloro-2-nitroaniline, when coupled with acetylaceto-2-anisidide, yields a pigment with high color strength and transparency while maintaining good flow properties [1][2].

Pigment Chemistry Ink Formulation Colorants

Comparative Lightfastness and Heat Stability in Azo Pigments

Pigment Yellow 3, derived from diazotized 2-nitro-4-chloroaniline (4-chloro-2-nitroaniline), is noted for its high coloristic strength and good lightfastness and heat stability, making it suitable for general applications [1][2]. However, in direct comparative use, this pigment exhibits very poor resistance to migration, which restricts its use in coloring plastics, unlike some other arylide yellow pigments [3].

Pigment Chemistry Plastics Coloring Fastness Properties

Optimal Application Scenarios for 4-Chloro-2-nitroaniline in Industry and Research


Synthesis of High-Volume Azo Pigments (e.g., C.I. Pigment Yellow 3)

The primary industrial application of 4-chloro-2-nitroaniline is as the diazonium precursor for the large-scale production of C.I. Pigment Yellow 3 and C.I. Pigment Red 6 [1][2]. The compound's established use case is supported by its well-defined role in achieving specific yellow and red hues with good lightfastness and heat stability in paints, inks, and general colorants. Procurement for this purpose should focus on high-purity, bulk-grade material to ensure consistent color yield and minimal byproducts in the diazotization and coupling process.

Formulation of Transparent, High-Strength Printing Inks

As defined in patent literature, 4-chloro-2-nitroaniline is strategically employed as a minor co-diazo component (at 2-15 mol%) in the synthesis of transparent azo pigments for high-performance printing inks [3][4]. This specific application scenario requires precise control over the isomer ratio to achieve the desired balance of color strength, transparency, and flow properties, making it a niche but high-value use case for specialized pigment manufacturers.

Development of Sensitive Electrochemical Sensors for Environmental Monitoring

The 40-fold signal enhancement observed with PdNP-modified electrodes positions 4-chloro-2-nitroaniline as a model analyte for developing sensitive electrochemical sensors [5][6]. This scenario is relevant for research laboratories and environmental monitoring agencies aiming to detect trace levels of this toxic nitroaromatic pollutant in water sources. The compound's distinct electrochemical behavior, compared to its analogs, makes it a suitable target for sensor validation and calibration.

In Vitro Toxicological Screening and Safety Assessment

The isomer-specific hepatotoxicity data from isolated rat hepatocyte studies [7][8] make 4-chloro-2-nitroaniline a relevant reference standard for in vitro safety screening of nitroaromatic intermediates. In pharmaceutical or agrochemical development, where aniline derivatives are common building blocks, procurement of this compound as a characterized reference material is essential for comparative toxicology assays to differentiate the safety profile of novel chemical entities from known, structurally related toxicants.

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